molecular formula C16H26O3Si B8546854 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid

Cat. No.: B8546854
M. Wt: 294.46 g/mol
InChI Key: ZBPGNGDBBJARCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is an organic compound that features a tert-butyl-dimethylsilyloxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to Friedel-Crafts alkylation with isobutylene to introduce the tert-butyl group.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyloxy group can provide steric protection, influencing the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is unique due to the combination of the silyloxy group, phenyl ring, and propionic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H26O3Si

Molecular Weight

294.46 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanoic acid

InChI

InChI=1S/C16H26O3Si/c1-15(2,3)20(6,7)19-13-10-8-12(9-11-13)16(4,5)14(17)18/h8-11H,1-7H3,(H,17,18)

InChI Key

ZBPGNGDBBJARCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Distilled diisopropylamine (1.98 g, 19.6 mmol) was added to dry tetrahydrofuran (10 ml) under anhydrous conditions. To the stirred solution at 0° C. was added 1.55 M n-butyllithium (12.6 ml, 19.6 mmol) in hexane dropwise. After 15 minutes a solution of the compound (1a) (2.2 g, 7.8 mmole) in tetrahydrofuran (10 ml) was added dropwise at 0° C. The reaction mixture was stirred for 1 hour at ambient temperature 30 minutes at 50° C. and then cooled to 0° C. Methyl iodide (2.78 g, 19.6 mmol) was added dropwise, and the reaction mixture stirred at ambient temperature for about 16 hours. The reaction was quenched with saturated ammonium chloride (20 ml) and acidified with 3N hydrochloric acid. The reaction mixture was extracted with diethyl ether (3×100 ml), the extracts combined, washed with saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated in vacuo to give a tan solid. This compound was chromatographed on a 5×15 cm column of silica gel eluted with 5 percent isopropanol/hexane to yield the desired product as a solid, m.p. 78°-80° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
compound ( 1a )
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.78 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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